molecular formula C20H20N4O2 B2397651 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide CAS No. 1351608-11-1

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Cat. No. B2397651
CAS RN: 1351608-11-1
M. Wt: 348.406
InChI Key: BECSZACJMLKUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

Research has explored the synthesis of indolyl azetidinones and their anti-inflammatory activity, comparing their efficacy and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990).

Antimicrobial Applications

Studies have also focused on the antimicrobial activity of new 2-substituted benzothiazole derivatives, highlighting the significance of 1,3,4-oxadiazole structures in developing effective antimicrobial agents (B. Rajeeva et al., 2009).

Diverse N-heterocycles Synthesis

A metal-free approach for the synthesis of 1,2,4-oxadiazoles and pyrimidinones showcases a diversity-oriented synthesis strategy for N-heterocycles, including the synthesis of drug lead molecules like ataluren (Puneet Gupta et al., 2014).

Scale-Up Synthesis for Clinical Studies

The efficient scale-up synthesis of compounds like BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, indicates the potential of oxadiazole derivatives in preclinical toxicological studies (Xiaoping Hou et al., 2016).

Antidiabetic Screening

Novel dihydropyrimidine derivatives have been evaluated for antidiabetic activity, underscoring the role of oxadiazole compounds in the discovery of new therapeutic agents (J. Lalpara et al., 2021).

properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-7-9-17(10-8-14)21-20(25)24-12-16(13-24)19-22-18(23-26-19)11-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECSZACJMLKUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

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